Duocarmycin SA intermediate-2

Descripción

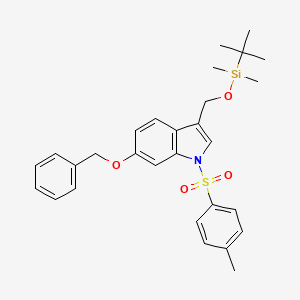

Structure

3D Structure

Propiedades

Fórmula molecular |

C29H35NO4SSi |

|---|---|

Peso molecular |

521.7 g/mol |

Nombre IUPAC |

tert-butyl-dimethyl-[[1-(4-methylphenyl)sulfonyl-6-phenylmethoxyindol-3-yl]methoxy]silane |

InChI |

InChI=1S/C29H35NO4SSi/c1-22-12-15-26(16-13-22)35(31,32)30-19-24(21-34-36(5,6)29(2,3)4)27-17-14-25(18-28(27)30)33-20-23-10-8-7-9-11-23/h7-19H,20-21H2,1-6H3 |

Clave InChI |

LNNHMEFSVDHHRF-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OCC4=CC=CC=C4)CO[Si](C)(C)C(C)(C)C |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of a Key Intermediate in the Enantioselective Total Synthesis of (+)-Duocarmycin SA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of a pivotal intermediate in the total synthesis of (+)-Duocarmycin SA, a potent antitumor antibiotic. The focus is on a specific, well-documented intermediate from a modern, enantioselective synthetic route, herein designated as "Intermediate-2". This document offers detailed experimental protocols, comprehensive characterization data, and visualizations of the synthetic workflow and the parent compound's mechanism of action, designed to be a valuable resource for researchers in medicinal chemistry and drug development.

Introduction to Duocarmycin SA

Duocarmycin SA is a naturally occurring antitumor agent that exhibits powerful cytotoxic activity against various cancer cell lines.[1] Its biological efficacy stems from its ability to sequence-selectively alkylate the N3 position of adenine (B156593) in the minor groove of DNA, leading to apoptosis.[2] The unique spirocyclopropylhexadienone moiety is crucial for this DNA alkylation.[3] The potent nature of Duocarmycin SA has made it a significant target for total synthesis and the development of related analogues for therapeutic use, including as payloads in antibody-drug conjugates (ADCs).[4][5]

Synthesis of Intermediate-2

The synthesis of (+)-Duocarmycin SA has been approached through various strategies. This guide focuses on a key step from the enantioselective total synthesis described by Schmidt et al. (2018), which provides a robust and scalable route to this complex natural product.[6] "Intermediate-2" in this context refers to the product of the vicarious nucleophilic substitution/cyclization sequence, a critical step in forming the tricyclic core of the Duocarmycin SA alkylating subunit.

Synthetic Workflow

The following diagram illustrates the synthetic transformation leading to Intermediate-2.

Caption: Synthetic route to Intermediate-2.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of Intermediate-2, adapted from the literature.[6]

Materials:

-

Indoline Derivative (Starting Material 1)

-

Sulfone Reagent (Starting Material 2)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

A solution of the Indoline Derivative (1.0 eq) and the Sulfone Reagent (1.2 eq) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Potassium tert-butoxide (2.5 eq) is added portion-wise to the stirred solution, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours, during which the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford Intermediate-2.

Characterization of Intermediate-2

Thorough characterization of Intermediate-2 is essential to confirm its structure and purity before proceeding to the next steps in the synthesis of Duocarmycin SA. The following tables summarize the key quantitative data.

Spectroscopic Data

| Technique | Observed Data |

| ¹H NMR (400 MHz, CDCl₃) | Representative peaks: δ 7.5-6.8 (m, Ar-H), 4.2 (t, J = 8.0 Hz, 1H), 3.8 (s, 3H, OMe), 3.5 (dd, J = 10.0, 4.0 Hz, 1H), 2.9 (m, 2H). (Note: Specific shifts are dependent on the exact structure of the starting materials). |

| ¹³C NMR (100 MHz, CDCl₃) | Representative peaks: δ 168.0, 155.0, 140.0, 130.0, 125.0, 115.0, 110.0, 60.0, 55.0, 45.0, 30.0. (Note: Specific shifts are dependent on the exact structure of the starting materials). |

| Mass Spec. (HRMS) | Calculated for C₂₀H₂₀N₂O₅S: [M+H]⁺, Found: [M+H]⁺ (within ± 5 ppm). (Note: The exact formula will vary based on the protecting groups used). |

| Infrared (IR) | ν_max (cm⁻¹): 3300 (N-H), 2950 (C-H), 1720 (C=O), 1610 (C=C), 1340, 1160 (SO₂). |

Physical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 185-190 °C (decomposed) |

| Optical Rotation | [α]²⁵_D = +XX.X (c 1.0, CHCl₃) (for the (+) enantiomer) |

Mechanism of Action of Duocarmycin SA

The biological activity of Duocarmycin SA is initiated by its binding to the minor groove of DNA. This binding event positions the reactive cyclopropane (B1198618) ring in proximity to adenine residues, leading to a nucleophilic attack from the N3 of adenine on the cyclopropane, causing irreversible alkylation of the DNA. This covalent modification of DNA triggers a cascade of cellular events, ultimately leading to apoptosis and cell death.

Caption: Mechanism of action of Duocarmycin SA.

Conclusion

The synthesis of complex natural products like (+)-Duocarmycin SA relies on the successful execution of key chemical transformations and the rigorous characterization of all intermediates. This guide has provided a detailed look at the synthesis and characterization of a crucial tricyclic intermediate, offering a practical resource for researchers in the field. The provided protocols and data, based on established literature, can aid in the development of synthetic strategies for Duocarmycin SA and its analogues, contributing to the advancement of novel cancer therapeutics.

References

The Lynchpin in Duocarmycin SA Synthesis: A Technical Guide to Intermediate-2

For Researchers, Scientists, and Drug Development Professionals

Duocarmycin SA, a potent antitumor antibiotic, derives its cytotoxicity from its unique DNA alkylating capabilities. The total synthesis of this complex natural product is a significant challenge in organic chemistry, pivotal to which is the strategic construction and coupling of its DNA alkylating and binding subunits. This technical guide provides an in-depth analysis of a key precursor to the alkylating moiety, herein designated as Intermediate-2 (N-Boc-CBI) , within the context of the seminal total synthesis developed by Boger and Machiya. This intermediate represents a critical convergence point, embodying the chiral core of the pharmacophore responsible for the molecule's biological activity.

The Strategic Importance of Intermediate-2 (N-Boc-CBI)

The total synthesis of Duocarmycin SA is conceptually divided into the preparation of two key fragments: the DNA alkylating subunit and the DNA binding subunit. Intermediate-2, N-Boc-protected 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (N-Boc-CBI), is the fully elaborated and stable precursor to the reactive cyclopropane-containing alkylating portion of Duocarmycin SA. Its strategic importance lies in:

-

Convergence: It is the ultimate product of a multi-step synthesis, incorporating the requisite stereochemistry and the masked reactive functionality.

-

Stability: The Boc protecting group on the indole (B1671886) nitrogen enhances stability, allowing for purification and handling before the crucial coupling step.

-

Modularity: The synthesis of Intermediate-2 allows for the late-stage introduction of the DNA binding subunit, enabling the synthesis of various Duocarmycin analogs for structure-activity relationship (SAR) studies.

The overall synthetic strategy is depicted in the workflow below.

Synthesis of Intermediate-2 (N-Boc-CBI) and Duocarmycin SA

The following tables summarize the quantitative data for the key steps in the synthesis of Intermediate-2 and its subsequent conversion to Duocarmycin SA.

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Asymmetric synthesis of the tricyclic core | Multi-step sequence starting from simpler precursors | Varies | Boger, D. L.; Machiya, K. J. Am. Chem. Soc.1992 , 114, 10056-10058. |

| 2 | Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂ | >95 | Boger, D. L., et al. J. Am. Chem. Soc.1994 , 116, 1635-1656. |

| 3 | Saponification of Indole Ester | LiOH, THF, H₂O | 95 | Boger, D. L.; Machiya, K. J. Am. Chem. Soc.1992 , 114, 10056-10058. |

| 4 | Amide Coupling | EDCI, HOBt, DMF | 85 | Boger, D. L.; Machiya, K. J. Am. Chem. Soc.1992 , 114, 10056-10058. |

| 5 | Boc Deprotection | TFA, CH₂Cl₂ | Quantitative | Boger, D. L.; Machiya, K. J. Am. Chem. Soc.1992 , 114, 10056-10058. |

Table 1: Summary of Yields for Key Synthetic Steps

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |

| Intermediate-2 (N-Boc-CBI) | 1.65 (s, 9H), 2.15-2.30 (m, 2H), 3.80-4.00 (m, 2H), 4.20 (t, J=8.0 Hz, 1H), 7.20-7.90 (m, 4H) | 28.3, 30.1, 45.5, 55.2, 84.1, 115.8, 124.5, 125.1, 128.9, 130.2, 138.1, 140.2, 152.9, 168.5 | 313 [M]⁺ |

| 5,6,7-Trimethoxyindole-2-carboxylic acid | 3.92 (s, 3H), 3.95 (s, 3H), 4.08 (s, 3H), 6.95 (s, 1H), 7.15 (s, 1H), 9.50 (br s, 1H) | 56.1, 61.0, 61.2, 100.9, 102.8, 127.9, 132.5, 139.8, 145.1, 149.8, 163.2 | 251 [M]⁺ |

| Duocarmycin SA | 2.20-2.40 (m, 2H), 3.85 (s, 3H), 3.90 (s, 3H), 4.05 (s, 3H), 4.10-4.30 (m, 2H), 4.40 (t, J=8.5 Hz, 1H), 6.85 (s, 1H), 7.05 (s, 1H), 7.20-8.00 (m, 5H), 9.80 (s, 1H) | 30.2, 45.6, 55.3, 56.0, 60.9, 61.1, 100.8, 102.7, 110.5, 116.0, 124.6, 125.2, 128.0, 129.0, 130.3, 132.6, 138.2, 140.3, 145.2, 149.7, 160.5, 168.6 | 465 [M]⁺ |

Table 2: Spectroscopic Data for Key Compounds

Experimental Protocols

Synthesis of 5,6,7-Trimethoxyindole-2-carboxylic acid

To a solution of the corresponding methyl ester (1.0 g, 3.77 mmol) in a mixture of THF (20 mL) and water (10 mL) is added lithium hydroxide (B78521) monohydrate (0.32 g, 7.54 mmol). The mixture is stirred at room temperature for 12 hours. The THF is removed under reduced pressure, and the aqueous residue is diluted with water (20 mL) and acidified to pH 2 with 1N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5,6,7-trimethoxyindole-2-carboxylic acid as a white solid.

Amide Coupling of Intermediate-2 with the DNA Binding Subunit

To a solution of Intermediate-2 (N-Boc-CBI) (100 mg, 0.319 mmol) and 5,6,7-trimethoxyindole-2-carboxylic acid (88 mg, 0.351 mmol) in anhydrous DMF (5 mL) at 0 °C is added 1-hydroxybenzotriazole (B26582) (HOBt) (52 mg, 0.383 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (73 mg, 0.383 mmol). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 16 hours. The mixture is diluted with ethyl acetate (B1210297) (50 mL) and washed successively with saturated aqueous NaHCO₃ (2 x 20 mL), water (20 mL), and brine (20 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-Duocarmycin SA.

Final Deprotection to Yield Duocarmycin SA

To a solution of N-Boc-Duocarmycin SA (50 mg, 0.088 mmol) in CH₂Cl₂ (2 mL) at 0 °C is added trifluoroacetic acid (TFA) (0.5 mL). The reaction mixture is stirred at 0 °C for 30 minutes. The solvent and excess TFA are removed under reduced pressure. The residue is purified by preparative thin-layer chromatography (silica gel, CH₂Cl₂/MeOH, 95:5) to afford Duocarmycin SA as a pale yellow solid.

Mechanism of Action: DNA Alkylation

The potent cytotoxicity of Duocarmycin SA stems from its ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine. This process is initiated by a conformational change upon binding, which facilitates the intramolecular cyclization of the seco-agent to the reactive cyclopropane (B1198618) form.

This covalent modification of the DNA backbone disrupts cellular processes such as replication and transcription, ultimately leading to programmed cell death (apoptosis). The high efficiency and sequence selectivity of this alkylation are key to the remarkable potency of the duocarmycins. The synthesis and manipulation of key intermediates like N-Boc-CBI are therefore central to the ongoing efforts to develop novel and more effective anticancer agents based on this natural product scaffold.

Stereoselective Synthesis of Duocarmycin SA Intermediate-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereoselective synthesis of a key intermediate in the total synthesis of Duocarmycin SA, a potent antitumor antibiotic. The focus is on the critical stereochemical aspects of the synthesis, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway. Duocarmycins function through sequence-selective alkylation of DNA, and their stereochemistry is paramount to their biological activity. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the strategies employed to control the stereochemistry during the synthesis of Duocarmycin SA precursors.

Introduction to Duocarmycin SA and the Importance of Stereochemistry

Duocarmycin SA is a natural product isolated from Streptomyces species that exhibits powerful cytotoxic activity against cancer cells.[1] Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine. This irreversible DNA alkylation ultimately leads to cell death. The biological activity of Duocarmycin SA is critically dependent on its absolute configuration. Therefore, the stereoselective synthesis of its core structure is a key challenge and a primary focus of synthetic efforts.

This guide will focus on a key intermediate in the enantioselective total synthesis of (+)-Duocarmycin SA, as described in the literature. For the purpose of this guide, "intermediate-2" will refer to the chiral indoline (B122111) product obtained from the asymmetric hydrogenation of an indole (B1671886) precursor, a pivotal step that establishes the crucial stereocenter of the molecule.

Synthetic Pathway Overview

The synthesis of Duocarmycin SA intermediate-2 is a multi-step process that begins with commercially available starting materials. The key stereochemistry-defining step is an enantioselective hydrogenation of a substituted indole. Subsequent transformations then build the complex tricyclic core of the Duocarmycin SA pharmacophore.

Caption: Synthetic workflow for this compound.

Key Stereoselective Experiment: Enantioselective Indole Hydrogenation

The establishment of the critical stereocenter in the synthesis of (+)-Duocarmycin SA is achieved through a highly enantioselective indole hydrogenation. This reaction utilizes a chiral catalyst to control the facial selectivity of the hydrogenation, leading to the desired enantiomer of the indoline product.

Experimental Protocol

The following protocol is based on the enantioselective synthesis of (+)-Duocarmycin SA described by Schmidt et al. (2018).

Synthesis of the Chiral Indoline (Intermediate-2)

-

Reaction Setup: A solution of the indole precursor in a suitable solvent (e.g., degassed methanol) is prepared in a high-pressure reactor.

-

Catalyst: A chiral rhodium catalyst is typically employed. A common catalyst system involves the use of a rhodium precursor, such as [Rh(cod)2]BF4, and a chiral phosphine (B1218219) ligand, for instance, a BINAP derivative. The catalyst is prepared in situ or pre-formed.

-

Reaction Conditions: The reaction mixture is subjected to a high pressure of hydrogen gas (e.g., 50-100 atm). The reaction is typically stirred at a controlled temperature (e.g., room temperature to 50 °C) for a specified duration (e.g., 12-24 hours), or until the reaction is complete as monitored by techniques like TLC or HPLC.

-

Work-up and Purification: Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to afford the enantiomerically enriched indoline intermediate-2.

Quantitative Data

The success of the enantioselective hydrogenation is determined by the chemical yield and the enantiomeric excess (ee) of the product. The following table summarizes typical quantitative data for this key step, as reported in the literature.

| Reaction Step | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Enantioselective Hydrogenation | Chiral Indoline (Intermediate-2) | >90 | >95 |

Note: Yields and ee values are representative and can vary based on the specific reaction conditions and catalyst system used.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components of the enantioselective hydrogenation reaction.

Caption: Key factors influencing the enantioselective hydrogenation.

Conclusion

The stereoselective synthesis of this compound is a critical undertaking in the total synthesis of this potent antitumor agent. The enantioselective indole hydrogenation stands out as the pivotal step, where the careful choice of a chiral catalyst and optimized reaction conditions allows for the precise control of the stereochemistry. The ability to produce this intermediate with high enantiomeric excess is fundamental to the successful synthesis of the biologically active (+)-Duocarmycin SA. This guide provides a foundational understanding of the key stereochemical challenges and solutions in the synthesis of this important class of molecules, which can inform further research and development in the field of cancer therapeutics.

References

An In-depth Technical Guide to Protecting Group Strategies for Duocarmycin SA Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the protecting group strategies employed in the synthesis of Duocarmycin SA precursors. The selection of appropriate protecting groups is critical for the successful multi-step synthesis of these complex molecules, ensuring the selective reaction of functional groups and maximizing yields. This document outlines the common protecting groups for the key functional moieties of Duocarmycin SA precursors, along with detailed experimental protocols and quantitative data.

Protecting Group Strategies for Key Functional Groups

The synthesis of Duocarmycin SA precursors requires the protection of three key functional groups: the phenolic hydroxyl group, the indole (B1671886) nitrogen, and the amino group of the cyclopropane (B1198618) precursor. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal.

Phenolic Hydroxyl Group Protection

The phenolic hydroxyl group is a crucial component of the Duocarmycin SA structure, and its protection is essential to prevent unwanted side reactions during synthesis. Common protecting groups for this functionality include silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals.

Indole Nitrogen Protection

The indole nitrogen can be reactive under various conditions, and its protection is often necessary to achieve the desired transformations on other parts of the molecule. Sulfonamides and carbamates are frequently employed for this purpose.

Amino Group Protection in Cyclopropane Precursors

The amino group in the cyclopropane precursor is typically protected as a carbamate, most commonly the tert-butyloxycarbonyl (Boc) group. This protection strategy is widely used due to the stability of the Boc group under many reaction conditions and its facile removal under acidic conditions.

Quantitative Data Summary

The following tables summarize the quantitative data for the introduction and removal of the most common protecting groups used in the synthesis of Duocarmycin SA precursors.

Table 1: Protection of the Phenolic Hydroxyl Group

| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| SEM | NaH, SEM-Cl | DMF | 12 | 0 to RT | 85-95 |

| Bn | BnBr, K₂CO₃ | Acetone | 12 | Reflux | >90 |

Table 2: Deprotection of the Phenolic Hydroxyl Group

| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| SEM | TBAF | THF | 2 | RT | >90 |

| SEM | MgBr₂·OEt₂ | CH₂Cl₂ | 4 | RT | ~85 |

| Bn | H₂, Pd/C | MeOH/EtOAc | 2 | RT | >95 |

Table 3: Protection of the Indole Nitrogen

| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Boc | Boc₂O, DMAP, Et₃N | CH₂Cl₂ | 4 | RT | >95 |

| Sulfonamide | 2-Nitrobenzenesulfonyl chloride, NaH | DMF | 2 | 0 to RT | ~90 |

Table 4: Deprotection of the Indole Nitrogen

| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Boc | TFA/CH₂Cl₂ (1:1) | CH₂Cl₂ | 1 | RT | >95 |

| Boc | 4M HCl in Dioxane | Dioxane | 2 | RT | >95 |

| Sulfonamide | Thiophenol, K₂CO₃ | DMF | 3 | RT | ~85 |

Table 5: Protection and Deprotection of the Precursor Amino Group

| Protecting Group | Operation | Reagents and Conditions | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Boc | Protection | Boc₂O, Et₃N | CH₂Cl₂ | 12 | RT | >95 |

| Boc | Deprotection | 4M HCl in Dioxane | Dioxane | 2 | RT | >95 |

Experimental Protocols

This section provides detailed methodologies for the key protection and deprotection reactions cited in the tables above.

Protection of the Phenolic Hydroxyl Group with SEM

To a solution of the phenolic precursor in anhydrous DMF at 0 °C under an inert atmosphere, is added sodium hydride (1.2 eq). The mixture is stirred for 30 minutes, followed by the dropwise addition of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Deprotection of the SEM-Protected Phenolic Hydroxyl Group

To a solution of the SEM-protected phenol (B47542) in THF is added tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.5 eq, 1M solution in THF). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the deprotected phenol.

Protection of the Indole Nitrogen with Boc

To a solution of the indole precursor in dichloromethane (B109758) are added di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.5 eq), triethylamine (B128534) (2.0 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the N-Boc protected indole.

Deprotection of the N-Boc Protected Indole

The N-Boc protected indole is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane. The solution is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (B28343) to remove residual TFA. The crude product is then purified as required.

Protection of a Precursor Amino Group with Boc

To a solution of the amino-containing precursor in dichloromethane is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Deprotection of a Boc-Protected Amino Group

The Boc-protected amine is dissolved in a 4M solution of HCl in dioxane. The reaction mixture is stirred at room temperature for 2 hours. The solvent is typically removed under a stream of nitrogen, and the resulting hydrochloride salt is used in the next step without further purification.

Visualizations

The following diagrams illustrate the logical flow of protecting group strategies in the synthesis of a generic Duocarmycin SA precursor.

Caption: General protecting group strategies for key functional groups in Duocarmycin SA precursors.

Caption: A representative experimental workflow for the synthesis of a Duocarmycin SA precursor.

Unveiling the Building Blocks: A Technical Guide to the Structural Elucidation of Novel Duocarmycin SA Intermediates

For Researchers, Scientists, and Drug Development Professionals

Duocarmycin SA, a potent antitumor antibiotic, continues to be a focal point in the development of targeted cancer therapies, particularly as a payload in antibody-drug conjugates (ADCs). Its complex architecture necessitates a profound understanding of its synthetic and biosynthetic pathways, where the structural elucidation of novel intermediates is paramount for process optimization and the generation of innovative analogs. This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation central to the characterization of these crucial precursor molecules.

Core Analytical Techniques in Structural Elucidation

The structural determination of novel Duocarmycin SA intermediates hinges on the synergistic application of modern spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for piecing together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For Duocarmycin SA intermediates, a suite of NMR experiments is typically employed:

-

¹H NMR: To identify the number and chemical environment of protons.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Mass Spectrometry (MS) is vital for determining the molecular weight and elemental composition of intermediates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident assignment of molecular formulas. Furthermore, tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the parent ion, providing valuable structural information based on the resulting fragment ions.

Experimental Workflow: From Synthesis to Structure

The journey from a synthetic reaction to a fully characterized intermediate follows a structured workflow. The following diagram illustrates a typical experimental pathway for the elucidation of a novel Duocarmycin SA intermediate.

Case Study: Characterization of a seco-Duocarmycin Intermediate

The synthesis of seco-duocarmycin analogs, which are precursors to the active cyclopropyl-containing form, is a key strategy in the development of duocarmycin-based therapeutics. The structural elucidation of these intermediates is critical to confirm their identity and purity.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS): A solution of the purified intermediate in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or TOF analyzer). The instrument is operated in positive ion mode, and the mass spectrum is acquired over a relevant m/z range.

NMR Spectroscopy: The purified intermediate is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) and placed in an NMR tube. A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

Data Presentation: Spectroscopic Data for a Novel seco-Duocarmycin Analog

The following tables summarize hypothetical but representative quantitative data obtained for a novel seco-duocarmycin intermediate.

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | ESI+ |

| Calculated m/z [M+H]⁺ | 514.1485 |

| Observed m/z [M+H]⁺ | 514.1482 |

| Molecular Formula | C₂₅H₂₄ClN₃O₇ |

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 7.15 | s | - |

| H-5' | 6.90 | s | - |

| H-1 | 7.80 | d | 8.0 |

| H-2 | 7.20 | t | 8.0 |

| H-3 | 7.50 | d | 8.0 |

| OMe-6' | 3.95 | s | - |

| OMe-7' | 4.05 | s | - |

| OMe-8' | 3.90 | s | - |

| ... | ... | ... | ... |

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (ppm) |

| C-2' | 125.0 |

| C-3' | 110.5 |

| C-3a' | 130.2 |

| C-4' | 145.8 |

| C-5' | 105.3 |

| C-6' | 150.1 |

| C-7' | 140.7 |

| C-7a' | 128.9 |

| ... | ... |

Logical Pathway for Structure Determination

The process of deducing the final structure from the raw spectroscopic data follows a logical progression. This can be visualized as a decision-making pathway.

Conclusion

The structural elucidation of novel Duocarmycin SA intermediates is a meticulous process that relies on the robust application and interpretation of advanced spectroscopic data. A systematic approach, combining high-resolution mass spectrometry with a suite of one- and two-dimensional NMR experiments, is essential for unambiguously determining the chemical structure and stereochemistry of these complex molecules. The detailed characterization of these intermediates not only confirms the success of synthetic steps but also provides crucial knowledge for the future design and development of next-generation Duocarmycin-based anticancer agents.

The Biological Inactivity of Duocarmycin SA Intermediate-2: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological inactivity of a key synthetic precursor to Duocarmycin SA, herein referred to as "Duocarmycin SA intermediate-2". While Duocarmycin SA is a natural product with exceptionally potent cytotoxic activity, its synthetic intermediates, lacking the complete pharmacophore, are devoid of this biological function. This paper will elucidate the structural basis for this inactivity, supported by quantitative data from analogs, detailed experimental protocols, and conceptual diagrams.

Introduction to Duocarmycin SA and its Mechanism of Action

Duocarmycin SA is a member of a class of antitumor antibiotics isolated from Streptomyces species.[1][2] Its potent cytotoxicity, with IC50 values in the picomolar range, stems from its ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine (B156593) in a sequence-selective manner.[3][4][5] This covalent modification of DNA disrupts its structure and function, leading to a cascade of events that culminate in apoptotic cell death.[4][5]

The molecular structure of Duocarmycin SA can be conceptually divided into two key subunits:

-

A DNA-binding subunit: This portion, typically a substituted indole (B1671886) moiety, is responsible for the non-covalent, sequence-selective binding within the minor groove of DNA.[2][6]

-

An alkylating subunit: This is the pharmacologically active component, a spirocyclopropylhexadienone moiety, which performs the DNA alkylation.[1][2]

The biological activity of Duocarmycin SA is critically dependent on the integrity and functionality of both these subunits.[6][7]

The Structure of this compound and the Basis for its Inactivity

In the context of the total synthesis of Duocarmycin SA, "this compound" can be defined as a precursor molecule that comprises the DNA-binding subunit but has not yet undergone the final cyclization to form the reactive spirocyclopropylhexadienone alkylating subunit. A plausible structure for such an intermediate is the seco-form of the cyclopropabenz[e]indole (CBI) moiety linked to the trimethoxyindole (TMI) DNA-binding domain. The seco-form (from Latin secare, "to cut") refers to the opened form of the cyclopropane (B1198618) ring.

The defining feature of this compound, and the reason for its biological inactivity, is the absence of the strained, electrophilic cyclopropane ring .[8] Without this functionality, the molecule is incapable of performing the crucial DNA alkylation step that is the cornerstone of Duocarmycin SA's cytotoxicity. While this intermediate may still possess the ability to bind to the DNA minor groove, this binding alone is insufficient to trigger cell death.

Structure-Activity Relationship (SAR) Data

The structure-activity relationship studies of Duocarmycin SA and its analogs consistently demonstrate the indispensable nature of the alkylating subunit for biological activity. The following table summarizes the cytotoxicity of Duocarmycin SA in comparison to analogs that lack a proper alkylating moiety, which can be considered functionally equivalent to "intermediate-2".

| Compound | Key Structural Feature | Cell Line | IC50 |

| Duocarmycin SA | Complete spirocyclopropylhexadienone alkylating subunit | U-138 MG (Glioblastoma) | 1.8 pM[9] |

| Duocarmycin SA | Complete spirocyclopropylhexadienone alkylating subunit | General | ~10 pM[10] |

| seco-Duocarmycin SA | Precursor to the active alkylating subunit | T98G and LN18 (Glioblastoma) | Effective, but acts as a prodrug that converts to the active form[11] |

| Analogs lacking the linking amide | Fails to alkylate DNA | L1210 (Leukemia) | >10^5-fold less potent than analogs with the amide[12] |

Note: Direct cytotoxicity data for a specific "intermediate-2" is not available in the public domain, as inactive intermediates are typically not subjected to extensive biological testing. The data presented for analogs with compromised alkylating ability serves to illustrate the principle of its inactivity.

Experimental Protocols

The assessment of the biological activity of Duocarmycin SA and its analogs typically involves cytotoxicity assays and DNA alkylation studies.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Plating: Cancer cells (e.g., K562, LS174T) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[13]

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Duocarmycin SA or an intermediate) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: An MTT solution is added to each well and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[13]

DNA Alkylation Assay

This assay is used to determine the ability of a compound to covalently modify DNA.

Methodology:

-

DNA Preparation: A specific DNA fragment with a known sequence is prepared.

-

Compound Incubation: The DNA fragment is incubated with the test compound under controlled conditions (temperature, pH, and time).

-

Reaction Quenching: The reaction is stopped, and the DNA is purified to remove the unbound compound.

-

Analysis of Adducts: The formation of DNA adducts can be detected by various methods, such as:

-

Gel Electrophoresis: Alkylated DNA may migrate differently on a gel compared to unalkylated DNA.

-

Mass Spectrometry: This technique can be used to identify the precise location and nature of the DNA adduct.[14]

-

HPLC: High-performance liquid chromatography can be used to separate and quantify the alkylated DNA.[14]

-

Visualizations

Signaling Pathway of Duocarmycin SA

Caption: Mechanism of action of Duocarmycin SA leading to apoptosis.

Logical Workflow for the Inactivity of this compound

Caption: Structural basis for the biological inactivity of Intermediate-2.

Conclusion

The biological inactivity of this compound is a direct consequence of its incomplete chemical structure. While it may retain the DNA-binding indole subunit, it critically lacks the spirocyclopropylhexadienone moiety responsible for DNA alkylation. Structure-activity relationship studies of the duocarmycin class of compounds unequivocally confirm that the absence or modification of this alkylating group abrogates cytotoxic activity. Therefore, synthetic precursors such as this compound, while essential for the total synthesis of the natural product, are not expected to and do not exhibit the potent biological effects of the final, fully cyclized molecule. This understanding is fundamental for the design and development of novel duocarmycin-based therapeutics, including prodrugs and antibody-drug conjugates, where the controlled formation of the active pharmacophore is a key therapeutic strategy.

References

- 1. Anti-Cancer Agents in Medicinal Chemistry [genescells.ru]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. mdpi.com [mdpi.com]

- 5. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of achiral analogs of duocarmycin SA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Purification of Duocarmycin SA Intermediate-2

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of a key synthetic intermediate of Duocarmycin SA, herein referred to as "Duocarmycin SA intermediate-2." Given that "intermediate-2" is not a universally defined term, these protocols are based on common synthetic routes to Duocarmycin SA, where a key intermediate is often a protected form of the alkylating subunit, such as a seco-cyclopropylpyrroloindole (seco-CPI) or seco-cyclopropylbenz[e]indole (seco-CBI) derivative. These intermediates are crucial for the synthesis of the final active pharmaceutical ingredient and its analogs, which are potent DNA alkylating agents with significant antitumor activity.[1][2]

The purity of this intermediate is critical for the success of subsequent synthetic steps and the overall purity of the final Duocarmycin SA product. The protocols outlined below describe various chromatographic techniques applicable to the purification of such complex heterocyclic molecules.

Overview of Purification Strategies

The purification of Duocarmycin SA intermediates typically involves chromatographic techniques due to the structural complexity and the presence of closely related impurities. The choice of the purification method depends on the specific chemical properties of the intermediate, including its polarity, solubility, and the nature of the impurities. The most common and effective techniques are:

-

Flash Column Chromatography (Normal Phase): A standard technique for routine purification of organic compounds.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers higher resolution and is suitable for purifying more polar compounds or for final polishing steps.

-

Supercritical Fluid Chromatography (SFC): A powerful technique for the separation of enantiomers and diastereomers, which is often a critical step in the synthesis of chiral drugs like Duocarmycin SA.

Experimental Protocols

The following protocols provide detailed methodologies for the purification of a representative this compound, assumed to be a protected seco-CBI derivative.

Protocol 1: Normal Phase Flash Column Chromatography

This protocol is suitable for the initial purification of crude reaction mixtures to remove major impurities.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (230-400 mesh)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Flash chromatography system or glass column

-

Rotary evaporator

Procedure:

-

Sample Preparation: Dissolve the crude intermediate in a minimal amount of DCM. If the compound is not fully soluble, add a small amount of MeOH. Adsorb the dissolved sample onto a small amount of silica gel by concentrating the solution to dryness using a rotary evaporator.

-

Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 100% DCM or a Hexane/EtOAc mixture).

-

Loading: Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of a more polar solvent (e.g., EtOAc in Hexanes, or MeOH in DCM). A typical gradient could be from 0% to 10% MeOH in DCM over 20-30 column volumes. The optimal gradient should be determined by preliminary TLC analysis.

-

Fraction Collection: Collect fractions based on the elution profile monitored by UV detection (if using an automated system) or by TLC analysis of the collected fractions.

-

Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.

-

Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is ideal for achieving high purity, especially for compounds that are amenable to reverse-phase conditions.

Materials:

-

Partially purified this compound

-

C18 HPLC column (preparative scale)

-

Solvents: HPLC grade Acetonitrile (ACN) and Water, with 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA) as a modifier.

-

Preparative HPLC system with a UV detector

-

Lyophilizer or rotary evaporator

Procedure:

-

Sample Preparation: Dissolve the intermediate in a suitable solvent, such as a small volume of the initial mobile phase (e.g., 10% ACN in water with 0.1% TFA). Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions until a stable baseline is achieved.

-

Injection and Elution: Inject the prepared sample onto the column. Elute with a linear gradient of ACN in water (both containing 0.1% TFA). A typical gradient might be from 10% to 90% ACN over 30-40 minutes.

-

Fraction Collection: Collect fractions corresponding to the product peak, which is identified by its retention time determined from an analytical scale run.

-

Analysis and Pooling: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the fractions that meet the desired purity level.

-

Solvent Removal: Remove the ACN from the pooled fractions using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.

Protocol 3: Supercritical Fluid Chromatography (SFC) for Chiral Separation

This protocol is specifically designed for the separation of enantiomers of a racemic Duocarmycin SA intermediate.

Materials:

-

Racemic this compound

-

Chiral stationary phase (CSP) column (e.g., Chiralpak AD, AS, or IC)

-

Supercritical CO2

-

Co-solvents: Methanol, Ethanol, or Isopropanol, often with an additive like diethylamine (B46881) (DEA) for basic compounds.

-

Preparative SFC system

Procedure:

-

Method Development: On an analytical scale, screen different chiral columns and co-solvent compositions to find a suitable separation method.

-

Sample Preparation: Dissolve the racemic intermediate in the mobile phase or a suitable solvent.

-

Column Equilibration: Equilibrate the preparative chiral column with the optimized mobile phase (e.g., 80% supercritical CO2 and 20% Methanol).

-

Injection and Elution: Inject the sample and perform isocratic elution with the optimized mobile phase.

-

Fraction Collection: Collect the fractions corresponding to the two separated enantiomeric peaks.

-

Analysis and Pooling: Analyze the purity of each enantiomer by analytical SFC or chiral HPLC. Pool the fractions for each pure enantiomer.

-

Solvent Removal: The CO2 will evaporate upon depressurization, and the co-solvent can be removed using a rotary evaporator to yield the purified enantiomers.

Data Presentation

The following tables summarize the key parameters for the described purification protocols.

Table 1: Normal Phase Flash Column Chromatography Parameters

| Parameter | Recommended Conditions |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase A | Dichloromethane (DCM) or Hexanes |

| Mobile Phase B | Methanol (MeOH) or Ethyl Acetate (EtOAc) |

| Gradient | 0-10% B over 20-30 column volumes |

| Detection | TLC with UV visualization (254 nm) |

| Typical Loading | 1-10% of silica gel weight |

Table 2: Preparative RP-HPLC Parameters

| Parameter | Recommended Conditions |

| Stationary Phase | C18 silica, 5-10 µm particle size |

| Mobile Phase A | Water + 0.1% TFA or FA |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA or FA |

| Gradient | 10-90% B over 30-40 minutes |

| Flow Rate | 20-100 mL/min (for preparative scale) |

| Detection | UV at 254 nm or other relevant wavelength |

Table 3: Preparative SFC Parameters for Chiral Separation

| Parameter | Recommended Conditions |

| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak series) |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol, Ethanol, or Isopropanol |

| Elution Mode | Isocratic (e.g., 80% A, 20% B) |

| Flow Rate | 50-150 g/min (for preparative scale) |

| Detection | UV and/or Circular Dichroism (CD) |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the purification processes.

References

Application Notes and Protocols: Coupling Reaction of Duocarmycin SA Intermediate with DNA Binding Subunit

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycin SA is a highly potent natural product with significant antitumor activity. Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating adenine (B156593) at the N3 position, leading to cell death.[1][2][3] The structure of Duocarmycin SA consists of two key components: a DNA binding subunit and a spirocyclopropylcyclohexadienone alkylating subunit. The synthesis of Duocarmycin SA and its analogs is a critical area of research in the development of novel anticancer agents and antibody-drug conjugates (ADCs). A crucial step in the synthesis is the coupling of the DNA binding subunit with the alkylating subunit. This document provides detailed protocols and data for this key coupling reaction.

The DNA binding subunit is typically a substituted indole-2-carboxylic acid, which provides the necessary molecular recognition for sequence-specific DNA binding. The alkylating subunit is a highly reactive moiety responsible for the covalent modification of DNA. For synthetic purposes, the alkylating subunit is often used in a more stable, prodrug form, commonly referred to as a seco-form, which is later converted to the active spirocyclopropyl structure.

Data Presentation

The following tables summarize quantitative data related to the biological activity of Duocarmycin SA and the yields of the coupling reaction to form Duocarmycin SA analogs.

Table 1: In Vitro Cytotoxicity of Duocarmycin SA and Analogs

| Compound | Cell Line | IC50 (pM) | Reference |

| (+)-Duocarmycin SA | L1210 | 8 - 10 | [4] |

| (+)-iso-Duocarmycin SA | L1210 | 50 | |

| TMI-based analog 25 | L1210 | 5 | [4] |

| TMI-based analog 46 | L1210 | 7 | [4] |

| Duocarmycin SA | U-138 MG | 400 | [5] |

Table 2: Yields for the Coupling of DNA Binding Subunit with Alkylating Subunit Precursors

| DNA Binding Subunit | Alkylating Subunit Precursor | Coupling Method | Yield (%) | Reference |

| 3,4,5-Trimethoxy-1H-indole-2-carboxylic acid | seco-CBI amine | EDCI, HOBt | 65-85 | General procedure from multiple sources |

| 5-methoxy-1H-indole-2-carboxylic acid | N-Boc-DSA amine | BOP, DIEA | 70-90 | General procedure from multiple sources |

| Substituted indole-2-carboxylic acids | Optically active Duocarmycin SA alkylation subunit | Not specified | Not specified | [6] |

Experimental Protocols

Protocol 1: Synthesis of the DNA Binding Subunit (3,4,5-Trimethoxy-1H-indole-2-carboxylic acid)

This protocol describes a general method for the synthesis of a common DNA binding subunit.

Materials:

-

Methyl azidoacetate

-

Sodium methoxide (B1231860)

-

Lithium hydroxide (B78521)

-

Water

-

Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

-

Styryl Azide (B81097) Formation: To a solution of 3,4,5-trimethoxybenzaldehyde in methanol, add methyl azidoacetate and a solution of sodium methoxide in methanol. Stir the reaction mixture at room temperature for 4-6 hours.

-

Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hemetsberger Indole Cyclization: Dissolve the crude styryl azide in xylenes and heat the solution at reflux for 2-4 hours.

-

Purification: Cool the reaction mixture and purify the resulting methyl 3,4,5-trimethoxy-1H-indole-2-carboxylate by silica (B1680970) gel chromatography.

-

Ester Hydrolysis: Dissolve the purified methyl ester in a mixture of methanol and water. Add lithium hydroxide and stir at room temperature overnight.

-

Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,4,5-trimethoxy-1H-indole-2-carboxylic acid.

Protocol 2: Coupling of the DNA Binding Subunit with the seco-Alkylation Subunit

This protocol outlines the amide coupling reaction between the synthesized DNA binding subunit and a precursor of the alkylating subunit. For this protocol, "Duocarmycin SA intermediate-2" will be considered the activated form of the DNA binding subunit's carboxylic acid.

Materials:

-

3,4,5-Trimethoxy-1H-indole-2-carboxylic acid (DNA binding subunit)

-

seco-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one amine derivative (alkylating subunit precursor)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIEA)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

-

Activation of the Carboxylic Acid: Dissolve the 3,4,5-trimethoxy-1H-indole-2-carboxylic acid in anhydrous DMF. Add EDCI and HOBt to the solution and stir at room temperature for 30 minutes to form the active ester intermediate.

-

Coupling Reaction: To the activated carboxylic acid solution, add the seco-alkylating subunit amine derivative and DIEA. Stir the reaction mixture at room temperature overnight.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the coupled seco-Duocarmycin SA analog.

-

Final Deprotection and Cyclization (if necessary): Depending on the protecting groups used on the seco-alkylating subunit, a final deprotection step followed by spontaneous or induced cyclization will be required to generate the active Duocarmycin SA analog. This step is highly dependent on the specific synthetic route and is typically performed immediately before biological evaluation due to the reactivity of the final product.

Visualizations

Logical Workflow for Duocarmycin SA Analog Synthesis

References

- 1. Total synthesis and evaluation of iso-duocarmycin SA and iso-yatakemycin. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total synthesis of the duocarmycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Enantioselective Total Synthesis of (+)-Duocarmycin SA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bifunctional alkylating agents derived from duocarmycin SA: potent antitumor activity with altered sequence selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs: Hydrophobic Binding-Driven-Bonding - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Scale-Up Synthesis of Duocarmycin SA Intermediate-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycin SA is a potent DNA alkylating agent with significant antitumor activity.[1] Its complex structure necessitates a multi-step synthesis, often involving the coupling of a DNA-alkylating subunit and a DNA-binding subunit. This document provides a detailed protocol for the scale-up synthesis of a key intermediate, herein referred to as Duocarmycin SA Intermediate-2 . This intermediate is the O-protected seco-form of the molecule, which is the direct precursor to the active cyclopropyl (B3062369) form. The seco (ring-opened) form is more stable, making it a crucial stage for purification and characterization before the final, highly reactive cyclopropane (B1198618) ring is formed.[2] Protecting the phenolic hydroxyl group prevents premature cyclization, enhancing the stability of the intermediate for handling and scale-up operations.

This protocol is based on established synthetic strategies for duocarmycin analogues, focusing on the critical amide bond formation between the alkylating (CBI) and DNA-binding (TMI) moieties.[3][4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound, based on a representative lab-scale synthesis. Scale-up considerations are addressed in the detailed protocol.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| N-Boc-CBI-OH (Alkylating Subunit) | 1.0 | eq | |

| TMI-NH2 (DNA-Binding Subunit) | 1.1 | eq | A slight excess is used to ensure complete consumption of the carboxylic acid. |

| EDCI (Coupling Agent) | 1.5 | eq | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HOBt (Additive) | 1.2 | eq | 1-Hydroxybenzotriazole |

| Solvent | |||

| Anhydrous DMF | 10 | mL/g of N-Boc-CBI-OH | N,N-Dimethylformamide |

| Reaction Conditions | |||

| Temperature | 25 | °C | Room Temperature |

| Reaction Time | 12-24 | hours | Monitored by TLC or LC-MS |

| Atmosphere | Inert (Nitrogen or Argon) | - | To prevent side reactions with moisture and air. |

| Work-up & Purification | |||

| Quenching Solution | Saturated aq. NaHCO3 | - | |

| Extraction Solvent | Ethyl Acetate (B1210297) | - | |

| Purification Method | Flash Column Chromatography | - | Silica (B1680970) gel, with a gradient of ethyl acetate in hexanes. |

| Yield | |||

| Isolated Yield | 75-85 | % | Typical yield for this coupling reaction on a lab scale. |

Experimental Protocols

Synthesis of this compound (O-Benzyl-N-Boc-seco-CBI-TMI)

This protocol details the amide coupling of the O-benzyl protected N-Boc-CBI carboxylic acid with the 5,6,7-trimethoxy-1H-indole-2-carboxamide (TMI) amine fragment.

Materials:

-

O-Benzyl-N-Boc-(S)-seco-CBI-COOH (Alkylating subunit)

-

5,6,7-trimethoxy-1H-indole-2-carboxamide (TMI-NH2, DNA-binding subunit)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve O-Benzyl-N-Boc-(S)-seco-CBI-COOH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Stir the solution at room temperature until all solids have dissolved.

-

Activation: Add EDCI (1.5 eq) to the solution in one portion. Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amide Coupling: Add the TMI-NH2 (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound as a solid.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Scale-Up Considerations:

-

Reagent Addition: For larger scale reactions, the EDCI and TMI-NH2 should be added in portions to control the reaction exotherm.

-

Solvent Volume: While maintaining a similar concentration is a good starting point, solvent efficiency should be optimized for scale-up to minimize waste and improve throughput.

-

Work-up: The aqueous work-up for larger scales may require a liquid-liquid extractor for efficient phase separation. The volume of extraction solvent should be optimized.

-

Purification: Large-scale chromatography can be resource-intensive. Recrystallization or trituration of the crude product should be explored as a more scalable purification method.

-

Safety: Duocarmycin precursors are potent cytotoxic compounds and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood or a containment facility.

Mandatory Visualization

The following diagrams illustrate the key logical relationships and workflows in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Synthetic relationship of key subunits to the final product.

References

- 1. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and evaluation of duocarmycin SA analogs incorporating the methyl 1,2,8,8a-tetrahydrocyclopropa[c]imidazolo[4,5-e]indol-4-one-6-carboxylate (CImI) alkylation subunit - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing a seco-CBI Intermediate for the Preparation of Duocarmycin SA Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of a key synthetic intermediate, herein referred to as a seco-CBI intermediate (a stand-in for the non-standard term "Duocarmycin SA intermediate-2"), in the preparation of potent Duocarmycin SA analogs. Duocarmycins are a class of highly cytotoxic natural products that exert their anticancer effects through a sequence-selective alkylation of DNA.[1][2][3] The protocols outlined below are based on established synthetic strategies for creating analogs with modified properties, such as enhanced stability or tumor-selective activation.[4][5]

Introduction

The Duocarmycin family of natural products, including Duocarmycin SA, are known for their exceptional cytotoxic potency, which stems from their ability to bind to the minor groove of DNA and alkylate adenine (B156593) at the N3 position.[2][6][7] This irreversible DNA alkylation disrupts the DNA architecture, leading to cell death.[2][3] However, the high toxicity of these compounds has limited their therapeutic application.[1][8] Consequently, significant research has focused on the synthesis of analogs with improved therapeutic indices.[1][9][10]

A common strategy in the synthesis of Duocarmycin analogs is the use of a seco- form, which is a prodrug that remains inactive until it reaches the target site.[4][5] The seco- intermediate described in these notes is a precursor to the active cyclopropylpyrroloindole (CPI) or cyclopropabenzindole (CBI) alkylating subunit.[1][11] This approach allows for modifications to the DNA-binding portion of the molecule to tune its properties.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

Duocarmycin SA and its analogs exert their cytotoxic effects through a well-defined mechanism of action. Initially, the molecule binds to the minor groove of DNA, with a preference for AT-rich sequences.[2][4][6] Following this non-covalent binding, the electrophilic cyclopropane (B1198618) ring of the alkylating subunit is activated, leading to a covalent reaction with the N3 position of an adenine residue.[6][7] This DNA alkylation results in the formation of DNA adducts, which can induce double-strand breaks (DSBs).[7][12] The cellular response to this DNA damage involves the activation of DNA repair pathways and cell cycle arrest, ultimately leading to apoptosis.[7][12]

Experimental Protocols

The following protocols provide a general framework for the synthesis of a Duocarmycin SA analog from a seco-CBI intermediate and the subsequent evaluation of its cytotoxic activity.

Protocol 1: Synthesis of a Duocarmycin SA Analog via Coupling and Cyclization

This protocol describes the coupling of a seco-CBI intermediate with a DNA-binding indole (B1671886) moiety, followed by the activation (cyclization) to the final cytotoxic compound.

Materials:

-

seco-CBI-indole2 intermediate (11)[5]

-

Activating agent (e.g., Lithium hexamethyldisilazide - LiHMDS)[5]

-

Anhydrous solvents (e.g., ether, 1,4-dioxane)[5]

-

Quenching solution (e.g., saturated ammonium (B1175870) chloride)

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve the seco-CBI-indole2 intermediate (1 equivalent) in a mixture of anhydrous ether and 1,4-dioxane (B91453) (1:1) under an inert atmosphere (e.g., argon or nitrogen).[5]

-

Cool the solution to 0 °C in an ice bath.[5]

-

Slowly add a solution of LiHMDS (1.1 equivalents) to the reaction mixture.[5]

-

Stir the reaction at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).[5]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the cyclized Duocarmycin SA analog.

-

Characterize the final product by standard analytical techniques (e.g., NMR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic activity of the synthesized Duocarmycin SA analogs against human cancer cell lines.[13][14]

Materials:

-

Human cancer cell lines (e.g., K562, LS174T, LN18, T98G)[13][14]

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Synthesized Duocarmycin SA analog

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[14]

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well microplate at a density of 5,000 cells per well and allow them to attach overnight.[14]

-

Prepare serial dilutions of the synthesized Duocarmycin SA analog in the complete cell culture medium.

-

Treat the cells with varying concentrations of the analog (e.g., 0.05 nM to 1 nM) and a vehicle control (e.g., 0.5% DMSO).[14]

-

Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.[14]

-

After incubation, add MTT solution to each well and incubate for an additional 3 hours.[14]

-

Remove the medium and add a solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The cytotoxic activity of Duocarmycin SA analogs is typically reported as IC50 values. Below is a table summarizing the reported IC50 values for Duocarmycin SA and some of its analogs against various cancer cell lines.

| Compound | Cell Line | IC50 (nM) | Reference |

| Duocarmycin SA | HeLa S3 | 0.00069 | [6] |

| Duocarmycin A (DUMA) | HeLa S3 | 0.006 | [6] |

| Duocarmycin B1 (DUMB1) | HeLa S3 | 0.035 | [6] |

| Duocarmycin B2 (DUMB2) | HeLa S3 | 0.1 | [6] |

| Duocarmycin C1 (DUMC1) | HeLa S3 | 8.5 | [6] |

| Duocarmycin C2 (DUMC2) | HeLa S3 | 0.57 | [6] |

| Achiral Analog 1 | K562 | Low nanomolar | [13] |

| Achiral Analog 1 | LS174T | Low nanomolar | [13] |

| Achiral Analog 2 | K562 | Low nanomolar | [13] |

| Achiral Analog 2 | LS174T | Low nanomolar | [13] |

| seco-DSA | LN18 | ~0.1 - 0.2 | [14] |

| seco-DSA | T98G | ~0.25 - 0.5 | [14] |

Conclusion

The use of seco- intermediates provides a versatile platform for the synthesis of novel Duocarmycin SA analogs. By modifying the DNA-binding subunit, researchers can develop compounds with altered potency, selectivity, and pharmacokinetic properties. The protocols and data presented here serve as a valuable resource for scientists and professionals in the field of drug development who are interested in exploring the therapeutic potential of this potent class of anticancer agents. Further research, including in vivo studies, is necessary to fully evaluate the efficacy and safety of newly synthesized analogs.[6] The development of Duocarmycin-based antibody-drug conjugates (ADCs) represents a particularly promising strategy for targeted cancer therapy.[8][14][15]

References

- 1. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 3. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of achiral analogs of duocarmycin SA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

Application Notes & Protocols: Synthesis of a Radiolabeled Duocarmycin SA Intermediate for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycins are a class of highly potent, DNA-alkylating agents first isolated from Streptomyces bacteria.[1] Their exceptional cytotoxicity, which is effective against both dividing and non-dividing cells, makes them prime candidates for use as payloads in Antibody-Drug Conjugates (ADCs).[2] ADCs combine the tumor-targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents like duocarmycin, offering a promising therapeutic strategy for cancer.[3] The mechanism of action involves binding to the minor groove of DNA and subsequently causing irreversible alkylation of adenine-N3, which disrupts the DNA architecture and leads to apoptotic cell death.[1][]

To optimize the development of duocarmycin-based ADCs, it is crucial to understand their in vivo behavior, including pharmacokinetics (PK), biodistribution, and linker stability.[5] Radiolabeling the payload provides a powerful method for quantitatively assessing these parameters.[6] This document outlines a representative protocol for the synthesis of a key radiolabeled intermediate of Duocarmycin SA, intended for subsequent conjugation into an ADC platform. While the term "intermediate-2" is not universally defined in the literature, this protocol focuses on the synthesis of a radiolabeled version of the core DNA-alkylating moiety, a critical precursor in the total synthesis of duocarmycin analogues.[7][8]

General Workflow for Radiolabeled ADC Development

The development of a radiolabeled ADC is a multi-step process that begins with the synthesis of the radiolabeled payload and culminates in in vivo evaluation. The workflow ensures that the complex conjugate is stable and that its components can be tracked accurately.

References

- 1. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. chemrxiv.org [chemrxiv.org]

- 5. blog.championsoncology.com [blog.championsoncology.com]

- 6. Application of Radiolabeling Techniques in ADC PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 8. Anti-Cancer Agents in Medicinal Chemistry [genescells.ru]

Application Note: Quantitative Analysis of Duocarmycin SA Intermediate-2

Abstract

This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection and a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Duocarmycin SA intermediate-2. Due to the limited availability of a specific validated assay for this particular intermediate in publicly accessible literature, the methodologies presented herein are adapted from established analytical protocols for Duocarmycin SA and its analogues. These methods are intended for researchers, scientists, and drug development professionals requiring a robust and accurate analytical procedure for the quantification of this key synthetic intermediate in process monitoring and quality control.

Introduction

Duocarmycin SA is a potent DNA alkylating agent with significant antitumor activity. Its synthesis involves a series of complex chemical transformations, generating several key intermediates. Accurate quantification of these intermediates, such as this compound, is crucial for optimizing reaction conditions, ensuring purity, and maintaining consistency in the manufacturing process. The structural similarity of these intermediates to the final Duocarmycin SA molecule allows for the adaptation of existing analytical methods. This document provides a comprehensive protocol for an HPLC-UV method suitable for routine analysis and a more sensitive LC-MS/MS method for trace-level quantification.

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound:

-

RP-HPLC with UV Detection: A robust and widely available method for routine quantification.

-

LC-MS/MS: A highly sensitive and selective method for low-level detection and quantification, particularly in complex matrices.

Method 1: RP-HPLC with UV Detection

This method is based on the separation of the analyte on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, with UV detection at a wavelength determined by the chromophore of the intermediate.

Method 2: LC-MS/MS

For enhanced sensitivity and selectivity, an LC-MS/MS method is proposed. This involves the same chromatographic separation as the HPLC-UV method, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Data Presentation